molecular formula C10H9NO5S B254501 4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid

4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid

Cat. No. B254501
M. Wt: 255.25 g/mol
InChI Key: SKNMQRTWOSRRPT-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTB or MTBSTFA, and it is a thiol-reactive reagent that is used for derivatization of various compounds, including amino acids, peptides, and carbohydrates.

Scientific Research Applications

MTB has a wide range of applications in scientific research. It is commonly used as a derivatization reagent for amino acids, peptides, and carbohydrates in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis. MTB reacts with the amino or hydroxyl groups of these compounds to form derivatives that are more volatile and amenable to analysis by GC-MS or LC-MS.
MTB is also used in proteomics research for the identification and quantification of proteins. It can be used for the derivatization of peptides and amino acids in protein samples, which improves the sensitivity and selectivity of LC-MS analysis. MTB has also been used in the analysis of glycosylation patterns of proteins.

Mechanism of Action

MTB is a thiol-reactive reagent that reacts with thiol groups on amino acids, peptides, and proteins. The reaction forms a stable thioether linkage, which improves the stability and volatility of the derivatives formed. The reaction can occur under mild conditions, and the derivatives formed are stable for several days.
Biochemical and Physiological Effects:
MTB does not have any known biochemical or physiological effects on living organisms. It is a chemical reagent that is used for analytical purposes only.

Advantages and Limitations for Lab Experiments

MTB has several advantages as a derivatization reagent. It is highly specific for thiol groups, which improves the selectivity of the analysis. The derivatives formed are stable and volatile, which makes them amenable to analysis by GC-MS and LC-MS. MTB is also easy to use and can be carried out under mild conditions.
One limitation of MTB is that it is not suitable for the derivatization of compounds that do not contain thiol groups. It is also not suitable for the analysis of compounds that are sensitive to the reaction conditions.

Future Directions

MTB has several potential future directions in scientific research. One area of research is the development of new derivatization reagents that are more specific and sensitive for the analysis of amino acids, peptides, and proteins. Another area of research is the application of MTB in the analysis of other biomolecules, such as lipids and nucleic acids. MTB can also be used in the development of new drugs and therapies for various diseases.

Synthesis Methods

MTB is synthesized from 3-(methoxycarbonyl)-2-thiopheneamine and maleic anhydride. The reaction is carried out in a solvent such as toluene or chloroform, and the product is obtained through recrystallization. The purity of the product can be improved through column chromatography.

properties

Product Name

4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid

Molecular Formula

C10H9NO5S

Molecular Weight

255.25 g/mol

IUPAC Name

(E)-4-[(3-methoxycarbonylthiophen-2-yl)amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H9NO5S/c1-16-10(15)6-4-5-17-9(6)11-7(12)2-3-8(13)14/h2-5H,1H3,(H,11,12)(H,13,14)/b3-2+

InChI Key

SKNMQRTWOSRRPT-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)C1=C(SC=C1)NC(=O)/C=C/C(=O)O

SMILES

COC(=O)C1=C(SC=C1)NC(=O)C=CC(=O)O

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C=CC(=O)O

Origin of Product

United States

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